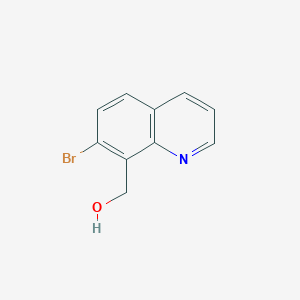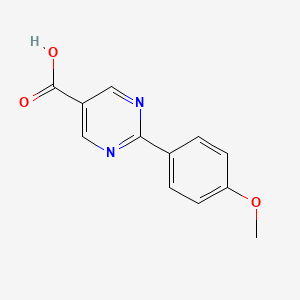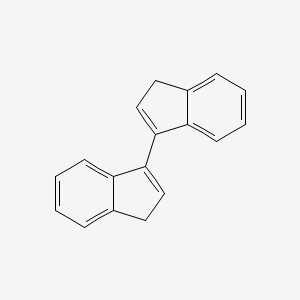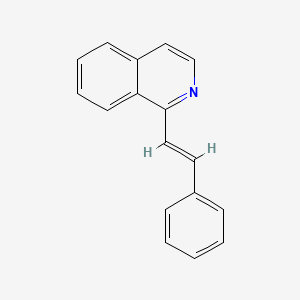
N-Methyl-3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide is a compound belonging to the class of quinoxalin-2-ones. These compounds are known for their bicyclic structure, which includes a benzene-fused ketopiperazine with a carbonyl group at position 2. This compound has garnered interest due to its potential therapeutic properties, particularly in antiviral and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide can be achieved through various synthetic routes. One common method involves the coupling of enantiopure α-amino acids with N-Boc-2-iodoanilines followed by cyclization. This reaction typically occurs under mild Ullmann-type, ligand-free amination conditions, yielding moderate to good results . Another approach involves the stereoselective substitution of enantiopure α-bromophenylacetates with o-phenyldiamines, resulting in high yields and excellent enantiomeric excess .
Industrial Production Methods: Industrial production methods for this compound often involve multicomponent couplings, Michael addition/cyclization cascades, and photochemical reduction. These methods are designed to produce the compound in large quantities while maintaining high purity and enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the carbonyl group and the quinoxaline ring, which provide multiple sites for chemical modification .
Common Reagents and Conditions: Common reagents used in these reactions include allyl bromide for alkylation reactions, borane or lithium aluminum hydride for reduction reactions, and various oxidizing agents for oxidation reactions . The conditions for these reactions are typically mild, ensuring that the compound’s structure remains intact while allowing for efficient chemical transformations .
Major Products Formed: The major products formed from these reactions include substituted quinoxalin-2-ones, which retain the core structure of the original compound while introducing new functional groups that can enhance its biological activity .
Scientific Research Applications
N-Methyl-3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antiviral and anti-inflammatory properties . In medicine, it is being investigated as a potential therapeutic agent for various diseases, including cancer . In industry, it is used in the production of pharmaceuticals and other specialty chemicals .
Mechanism of Action
The mechanism of action of N-Methyl-3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in disease processes, leading to its therapeutic effects. For example, it has been shown to increase caspase 3 activity, which promotes programmed cell death in cancer cells .
Comparison with Similar Compounds
N-Methyl-3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide can be compared to other quinoxalin-2-ones, such as N-alkyl-3-(4-allyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamides and methyl 2-[3-(4-allyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamido] alkanoates . These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and therapeutic potential. The unique combination of functional groups in this compound makes it particularly versatile and effective in various applications .
Properties
Molecular Formula |
C12H13N3O2 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
N-methyl-3-(3-oxo-4H-quinoxalin-2-yl)propanamide |
InChI |
InChI=1S/C12H13N3O2/c1-13-11(16)7-6-10-12(17)15-9-5-3-2-4-8(9)14-10/h2-5H,6-7H2,1H3,(H,13,16)(H,15,17) |
InChI Key |
XMWAATDTFDAZQC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CCC1=NC2=CC=CC=C2NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


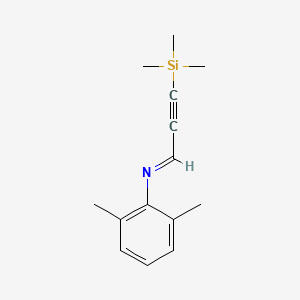
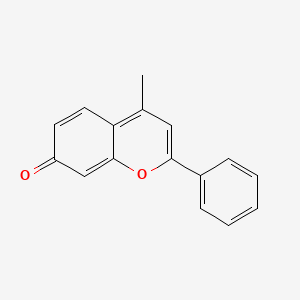
![(2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoic acid](/img/structure/B11875112.png)



